molecular formula C11H14F2O2 B1412702 2-[4-(2,2-Difluoropropoxy)phenyl]ethanol CAS No. 2155062-58-9

2-[4-(2,2-Difluoropropoxy)phenyl]ethanol

Cat. No.: B1412702
CAS No.: 2155062-58-9
M. Wt: 216.22 g/mol
InChI Key: SHRLPQUMUYRWMZ-UHFFFAOYSA-N
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Description

2-[4-(2,2-Difluoropropoxy)phenyl]ethanol is a fluorinated aromatic ethanol derivative characterized by a phenyl ring substituted with a 2,2-difluoropropoxy group at the para position and a hydroxymethyl (-CH2OH) group at the ortho position. Its molecular formula is C11H13F2O3, with a molecular weight of 246.22 g/mol.

Properties

IUPAC Name

2-[4-(2,2-difluoropropoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c1-11(12,13)8-15-10-4-2-9(3-5-10)6-7-14/h2-5,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRLPQUMUYRWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)CCO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-Difluoropropoxy)phenyl]ethanol typically involves the reaction of 4-hydroxyphenethyl alcohol with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-Difluoropropoxy)phenyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The difluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-[4-(2,2-Difluoropropoxy)phenyl]acetaldehyde or 2-[4-(2,2-Difluoropropoxy)phenyl]acetone.

    Reduction: Formation of 2-[4-(2,2-Difluoropropoxy)phenyl]ethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2,2-Difluoropropoxy)phenyl]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Difluoropropoxy)phenyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropoxy group may enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs include phenyl ethanol derivatives with variations in substituents, chain length, and functional groups. Below is a detailed comparison based on available evidence and inferred properties:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features Reference(s)
2-[4-(2,2-Difluoropropoxy)phenyl]ethanol C11H13F2O3 246.22 2,2-Difluoropropoxy (-OCH2CF2CH3) High lipophilicity (due to CF2 group), increased metabolic stability compared to non-fluorinated analogs. N/A (hypothetical)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C18H30O3 294.43 1,1,3,3-Tetramethylbutyl ethoxy (-OCH2CH2O-C(CH3)2CH2CH(CH3)2) Bulky alkyl substituent increases hydrophobicity; ether linkage enhances solubility in non-polar solvents.
2-[4-(Difluoromethoxy)phenyl]ethylamine C9H11F2NO 187.19 Difluoromethoxy (-OCF2H), ethylamine (-CH2CH2NH2) Amine group introduces hydrogen-bonding capacity; difluoromethoxy enhances electron-withdrawing effects.
2-[4-(2-Aminoethoxy)phenyl]ethanol C10H15NO2 181.23 Aminoethoxy (-OCH2CH2NH2) Polar amino group improves water solubility; potential for zwitterionic behavior.
4-O-(Glycer-2-yl)-dihydroconiferyl alcohol-1’-O-β-D-mannopyranoside (from hawthorn) C20H30O10 430.45 Glycerol-linked dihydroconiferyl alcohol, mannose glycoside Complex glycosylation increases molecular size and hydrophilicity; natural product with potential bioactive properties.
Key Observations:
  • Chain Length: The three-carbon difluoropropoxy chain may improve membrane permeability relative to shorter ethoxy analogs (e.g., 2-(2-[4-(tetramethylbutyl)phenoxy]ethoxy)ethanol) .
  • Functional Groups : The hydroxymethyl group in the target compound provides a site for hydrogen bonding or derivatization, contrasting with amine-terminated analogs like 2-[4-(difluoromethoxy)phenyl]ethylamine .

Biological Activity

2-[4-(2,2-Difluoropropoxy)phenyl]ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a difluoropropoxy group attached to a phenyl ring, contributing to its unique chemical properties. The IUPAC name indicates the presence of both fluorine atoms and an alcohol functional group, which may influence its interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and oncology. Its mechanisms of action primarily involve modulation of neurotransmitter systems and interaction with various receptors.

The compound's biological effects are attributed to its ability to interact with neurotransmitter systems:

  • Dopaminergic Activity : It may enhance dopamine transmission, crucial for mood regulation and cognitive functions.
  • Serotonergic Modulation : The compound appears to influence serotonin pathways, suggesting potential antidepressant properties.
  • GABA Receptor Interaction : Preliminary studies indicate it may modulate GABA receptor activity, which could be beneficial for anxiety disorders.

In Vitro Studies

In vitro assays have provided insights into the compound's receptor activities:

Receptor TypeActivityReference
α7 Nicotinic ACh ReceptorPositive allosteric modulation
GABA ReceptorsInhibition of binding
Serotonin TransporterInhibition of uptake

These findings support the potential utility of the compound in developing treatments for conditions such as anxiety and depression.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antidepressant Potential : A study indicated significant inhibition of serotonin uptake, highlighting its potential as an antidepressant agent.
  • Cancer Therapeutics : Research has identified structural analogs as selective inhibitors for prostate cancer therapies. The compound's ability to interact with specific molecular targets suggests further investigation for oncological applications.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties by modulating neuroinflammatory responses, which could benefit neurodegenerative diseases.

Future Directions

Given its promising biological activity, future research should focus on:

  • Clinical Trials : Evaluating safety and efficacy in humans.
  • Mechanistic Studies : Elucidating precise mechanisms of action.
  • Analog Development : Synthesizing structural analogs to enhance potency and selectivity against specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(2,2-Difluoropropoxy)phenyl]ethanol
Reactant of Route 2
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2-[4-(2,2-Difluoropropoxy)phenyl]ethanol

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